molecular formula C80H107Cl3N11O27P B1663081 Telavancin Hydrochloride CAS No. 560130-42-9

Telavancin Hydrochloride

Cat. No. B1663081
M. Wt: 1792.1 g/mol
InChI Key: GSSIWSIRBWAZHG-ACOPVEIWSA-N
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Description

Telavancin is a semi-synthetic derivative of vancomycin that has bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .


Synthesis Analysis

Telavancin was discovered by modifying the chemical structure of vancomycin and belongs to the group of lipoglycopeptides . It employs its antimicrobial potential through two distinct mechanisms of action: inhibition of bacterial cell wall synthesis and induction of bacterial membrane depolarization and permeabilization .


Molecular Structure Analysis

Telavancin has a relatively high molecular weight of 1755.63 g/mol and is poorly soluble in water . The only available intravenous formulation, named Vibativ®, has been modified with the solubilizer hydroxypropylbetadex (HP-β-CD) to enhance solubility .


Chemical Reactions Analysis

Telavancin has a dual mechanism of antibacterial action, disrupting peptidoglycan synthesis and cell membrane function . It prevents polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala .


Physical And Chemical Properties Analysis

Telavancin is a white solid . Despite its high plasma–protein binding of 90% and relatively low volume of distribution (Vd) of approximately 11 L, telavancin shows near complete equilibration of the free fraction in plasma with soft tissue .

Scientific Research Applications

Summary of the Application

Telavancin Hydrochloride is a semisynthetic lipoglycopeptide derivative of vancomycin . It has a dual mechanism of antibacterial action, disrupting peptidoglycan synthesis and cell membrane function . It is used for the treatment of adults with hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible isolates of Staphylococcus aureus when alternative treatments are not suitable .

Methods of Application

The Clinical and Laboratory Standards Institute (CLSI) revised the antimicrobial susceptibility testing method for telavancin in 2014 . This resulted in minimum inhibitory concentration (MIC) determinations that are more accurate and reproducible .

Results or Outcomes

Telavancin is equally potent against methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) . It demonstrates activity against isolates of heterogeneous vancomycin-intermediate S. aureus and vancomycin-intermediate S. aureus but is poorly active against vancomycin-resistant S. aureus . It also demonstrates potent activity against Staphylococcus epidermidis and Streptococcus spp .

Application in Surgery

Summary of the Application

Telavancin Hydrochloride has been reported to be administered prior to surgery . This pre-surgery administration can lead to patients experiencing significantly less post-surgical pain . It also has the potential to lessen or even eliminate the need for opioids .

Methods of Application

The specific method of application in this context would involve administering Telavancin Hydrochloride to patients prior to their surgical procedures . The exact dosage and timing would likely be determined by the healthcare provider based on the specific circumstances of the patient and the surgery.

Results or Outcomes

The administration of Telavancin Hydrochloride prior to surgery has been reported to result in patients waking up in significantly less post-surgical pain . Furthermore, it may also lessen or even eliminate the need for opioids .

Application in Pharmacology

Summary of the Application

Telavancin Hydrochloride is a semi-synthetic derivative of vancomycin and has bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . It is used in the treatment of complicated skin and skin structure infections and types of hospital-acquired bacterial pneumonia .

Methods of Application

Telavancin Hydrochloride demonstrates bactericidal, concentration-dependent killing of gram-positive bacterial pathogens . It is a more potent inhibitor (10-fold) of peptidoglycan synthesis and, unlike vancomycin, disrupts cell membrane integrity via its interaction with lipid II .

Results or Outcomes

The AUC/MIC ratio best predicts the extent of in-vivo response in which the higher the ratio, the greater the bactericidal activity .

Application in Dermatology

Summary of the Application

Telavancin Hydrochloride is used in the treatment of complicated skin and skin structure infections caused by gram-positive bacteria like methicillin-susceptible or -resistant Staphylococcus aureus, vancomycin-susceptible Enterococcus faecalis, and Streptococcus pyogenes, Streptococcus agalactiae, or Streptococcus anginosus group .

Methods of Application

Telavancin Hydrochloride is a semi-synthetic derivative of vancomycin that has bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . It demonstrates bactericidal, concentration-dependent killing of gram-positive bacterial pathogens .

Results or Outcomes

The AUC/MIC ratio best predicts the extent of in-vivo response in which the higher the ratio, the greater the bactericidal activity .

Application in Pulmonology

Summary of the Application

Telavancin Hydrochloride is used for the treatment of adult patients with hospital-acquired bacterial pneumonia (HAP) and ventilator-associated bacterial pneumonia (VAP), known or suspected to be caused by susceptible isolates of Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant S. aureus) .

Methods of Application

Telavancin Hydrochloride is a semi-synthetic derivative of vancomycin that has bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . It demonstrates bactericidal, concentration-dependent killing of gram-positive bacterial pathogens .

Results or Outcomes

The AUC/MIC ratio best predicts the extent of in-vivo response in which the higher the ratio, the greater the bactericidal activity .

Safety And Hazards

Telavancin should be handled with care to avoid contact with skin and eyes . It has been associated with kidney failure in two clinical trials and showed teratogenic effects in animal studies . It is not classified as a hazardous substance or mixture .

Future Directions

Telavancin continues to be supported by ongoing clinical research with the recent launch of the Telavancin Observational Use Registry (TOUR; NCT02288234) in the United States and an international phase 3, randomized trial comparing telavancin with standard therapy for the treatment of patients with complicated S. aureus bacteremia, including endocarditis (NCT02208063) .

properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSIWSIRBWAZHG-ACOPVEIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H107Cl3N11O27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1792.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telavancin Hydrochloride

CAS RN

560130-42-9
Record name Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560130-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telavancin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELAVANCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
90
Citations
LA Sorbera, J Castaner - Drugs of the Future, 2004 - access.portico.org
The emergence of multidrug-resistant Gram-positive pathogens has created a need for newer antibacterial agents with improved efficacy. Researchers have focused on modifying the …
Number of citations: 6 access.portico.org
ST Housman, PR Tessier, DP Nicolau… - American journal of …, 2011 - academic.oup.com
… Compatibility With Telavancin Hydrochloride 7.5 mg/mL … Compatibility With Telavancin Hydrochloride 7.5 mg/mL … Description of Drug Incompatibilities With Telavancin Hydrochloride 7.5 …
Number of citations: 17 academic.oup.com
GR Corey, ME Stryjewski, W Weyenberg… - Nature Reviews Drug …, 2009 - go.gale.com
… The trials compared telavancin hydrochloride (10 mg per kg administered intravenously every 24 hours) with vancomycin (1 g administered intravenously every 12 hours) for 7-14 days (…
Number of citations: 55 go.gale.com
LK McCluggage, DA Hussar - Journal of the American Pharmacists …, 2010 - japha.org
… Telavancin hydrochloride is supplied in single-use vials containing the equivalent of 250 and 750 mg telavancin base. The vials should be stored in a refrigerator. The lyophilized …
Number of citations: 1 www.japha.org
B Das, C Sarkar, D Das, A Gupta… - … in Infectious Disease, 2017 - journals.sagepub.com
… Chemical structure of telavancin hydrochloride which is a semisynthetic derivative of vancomycin. … Telavancin hydrochloride exists as an off-white to slightly colored amorphous powder, …
Number of citations: 34 journals.sagepub.com
R Masterton, G Cornaglia, P Courvalin, HM Lode… - International journal of …, 2015 - Elsevier
Telavancin was the first marketed lipoglycopeptide. Although licensed in Europe in 2011 for the treatment of nosocomial pneumonia caused by meticillin-resistant Staphylococcus …
Number of citations: 25 www.sciencedirect.com
KL LaPlante, S Woodmansee… - American Journal of …, 2012 - academic.oup.com
… It is commercially available as a slightly colored lyophilized powder containing telavancin hydrochloride, equivalent to either 250 or 750 mg of telavancin (free base), for iv use. …
Number of citations: 12 academic.oup.com
Z Gu, C Parra, A Wong, A Nguyen, R Cheung… - Current Therapeutic …, 2015 - Elsevier
… of telavancin free base (salt form—telavancin hydrochloride) in the sample. Both of them are … base determination is based on the single reference standard of telavancin hydrochloride. …
Number of citations: 1 www.sciencedirect.com
KL Bunnell, MP Pai, M Sikka… - Antimicrobial agents …, 2018 - Am Soc Microbiol
A recommended total-body-weight (TBW) dosing strategy for telavancin may not be optimal in obese patients. The primary objective of this study was to characterize and compare the …
Number of citations: 10 journals.asm.org
P Matzneller, Z Österreicher, B Reiter… - Journal of …, 2016 - academic.oup.com
… Telavancin hydrochloride was kindly provided by Theravance Biopharma Inc. (San Francisco, CA, USA). Physiological 0.9% saline solution was purchased from Medica Medicare (…
Number of citations: 15 academic.oup.com

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